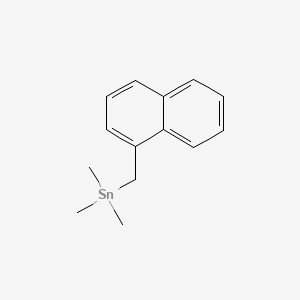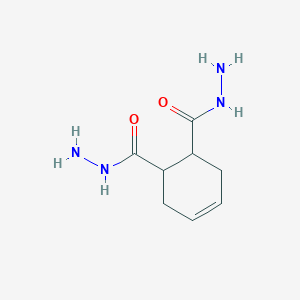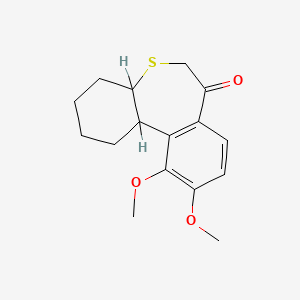
Stannane, trimethyl(1-naphthalenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, trimethyl(1-naphthalenylmethyl)-: is an organotin compound with the molecular formula C14H18Sn and a molecular weight of 305.003 g/mol . This compound is characterized by the presence of a tin atom bonded to three methyl groups and a 1-naphthalenylmethyl group. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trimethyl(1-naphthalenylmethyl)- typically involves the reaction of trimethyltin chloride with 1-naphthalenylmethyl lithium or 1-naphthalenylmethyl Grignard reagent . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods: While specific industrial production methods for stannane, trimethyl(1-naphthalenylmethyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Stannane, trimethyl(1-naphthalenylmethyl)- can undergo oxidation reactions, where the tin atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: This compound can also participate in reduction reactions, where the tin atom is reduced to lower oxidation states. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can undergo substitution reactions, where one or more of the methyl groups or the 1-naphthalenylmethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, halogens (e.g., chlorine, bromine)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, organometallic reagents (e.g., Grignard reagents)
Major Products Formed:
Oxidation: Oxidized tin compounds (e.g., tin oxides)
Reduction: Reduced tin compounds (e.g., tin hydrides)
Substitution: Substituted organotin compounds with various functional groups
Applications De Recherche Scientifique
Chemistry: Stannane, trimethyl(1-naphthalenylmethyl)- is used as a reagent in organic synthesis, particularly in stannylation reactions . It serves as a precursor for the synthesis of other organotin compounds and is used in cross-coupling reactions to form carbon-tin bonds .
Biology and Medicine: Organotin compounds, including stannane, trimethyl(1-naphthalenylmethyl)-, have been studied for their biological activity . They exhibit antimicrobial and antifungal properties and are being investigated for potential use in pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of polymers and plastics . It acts as a catalyst in polymerization reactions and is used to improve the properties of materials such as PVC (polyvinyl chloride) .
Mécanisme D'action
The mechanism of action of stannane, trimethyl(1-naphthalenylmethyl)- involves its ability to participate in radical reactions . The tin atom in the compound can form radicals that react with other molecules, leading to the formation of new chemical bonds. This radical formation is facilitated by the relatively weak bond between tin and hydrogen, which can cleave homolytically . The compound’s affinity for sulfur also plays a role in its reactivity, making it useful in various sulfur-related reactions .
Comparaison Avec Des Composés Similaires
Stannane, trimethyl-1-naphthalenyl-: (C13H16Sn)
Stannane, trimethyl(2-naphthalenylmethyl)-: (CAS 61760-08-5)
Comparison: Stannane, trimethyl(1-naphthalenylmethyl)- is unique due to the presence of the 1-naphthalenylmethyl group , which imparts specific chemical properties and reactivity . In comparison, stannane, trimethyl-1-naphthalenyl- and stannane, trimethyl(2-naphthalenylmethyl)- have different structural arrangements and molecular weights , leading to variations in their chemical behavior and applications .
Propriétés
Numéro CAS |
51220-36-1 |
|---|---|
Formule moléculaire |
C14H18Sn |
Poids moléculaire |
305.00 g/mol |
Nom IUPAC |
trimethyl(naphthalen-1-ylmethyl)stannane |
InChI |
InChI=1S/C11H9.3CH3.Sn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;;;/h2-8H,1H2;3*1H3; |
Clé InChI |
KIURRESVUTZSIP-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















